(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
説明
特性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-15(12-9-14-20(18-12)6-2-8-22-14)19-7-4-11(10-19)23-13-3-1-5-16-17-13/h1,3,5,9,11H,2,4,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPWWGIZJCHOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NN=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo-oxazin ring system, followed by the introduction of the pyrrolidine and pyridazinyl groups through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would likely involve scaling up these reactions using continuous flow processes or batch reactors to ensure consistency and efficiency.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of nitrogen and oxygen atoms in the structure makes it susceptible to oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the nitrogen-containing rings, leading to partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Coupling Reactions: The pyridazinyl and pyrrolidine groups can be modified through coupling reactions with other aromatic or heteroaromatic compounds.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. A study demonstrated that synthesized pyrazolo derivatives showed promising antibacterial and antifungal activities against various pathogens . This suggests potential applications in treating infections caused by resistant strains.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicate that these compounds may act as effective agents in cancer therapy .
Phosphodiesterase Inhibition
Recent patents have highlighted the potential of this compound as a phosphodiesterase 4B (PDE4B) inhibitor. PDE4B inhibitors are known to have anti-inflammatory effects and are being investigated for their role in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) . This application opens avenues for further research into respiratory therapies.
Case Studies and Research Findings
作用機序
The mechanism by which (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of its targets through competitive inhibition, allosteric modulation, or other mechanisms .
類似化合物との比較
Similar compounds to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone include other pyrazolo-oxazin derivatives and pyridazinyl-substituted molecules. These compounds share structural motifs but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone lies in its combination of these structural elements, which may confer distinct properties and applications .
生物活性
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has garnered attention in the pharmaceutical field due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines, characterized by a unique bicyclic structure that contributes to its biological properties. The specific functional groups present in the compound are crucial for its interaction with biological targets.
Structural Formula
1. Inhibition of Phosphodiesterase (PDE) Enzymes
Research indicates that compounds similar to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone act as inhibitors of phosphodiesterase enzymes, particularly PDE4B. This inhibition leads to increased levels of cyclic AMP (cAMP), which has various downstream effects on cellular signaling pathways relevant to inflammation and immune responses .
2. Antioxidant Activity
Studies have shown that derivatives of this compound exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress-related conditions and may contribute to neuroprotective effects .
3. Antimicrobial Potential
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Therapeutic Applications
The biological activities outlined above suggest several potential therapeutic applications:
1. Anti-inflammatory Agents
Due to its ability to modulate cAMP levels and inhibit PDE4B, the compound could be explored as a treatment for inflammatory diseases such as asthma and rheumatoid arthritis.
2. Neuroprotective Agents
Given its antioxidant properties, it may also be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.
3. Antimicrobial Treatments
The antimicrobial properties could lead to the development of new antibiotics or adjunct therapies for resistant bacterial infections.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| PDE Inhibition | Increases cAMP levels | |
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Disrupts bacterial cell wall synthesis |
Notable Research Findings
In one study focused on PDE4B inhibition, the compound demonstrated an IC50 value indicating effective inhibition at low concentrations. This suggests a promising avenue for further drug development targeting inflammatory pathways .
Another investigation into its antioxidant capacity revealed that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, supporting its potential use in neuroprotection .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis involves condensation of pyrazolo-oxazine precursors with substituted pyrrolidine intermediates. Key steps include nucleophilic substitution (e.g., pyridazin-3-yloxy group attachment) and ketone coupling reactions.
- Reaction optimization: Adjust solvent polarity (aqueous-alcohol systems), temperature (reflux conditions), and stoichiometry to improve yield .
- Purification: Use column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures to ensure >95% purity .
Q. How is structural confirmation achieved for this compound?
- Analytical Techniques :
- 1H NMR : Assign peaks for pyrazolo-oxazinone protons (δ 4.2–5.1 ppm) and pyrrolidine ring protons (δ 3.0–3.8 ppm) .
- HPLC-MS : Confirm molecular ion [M+H]⁺ and rule out impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid) .
- Elemental Analysis : Validate C, H, N, and O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational models predict pharmacokinetic properties and drug-likeness?
- In Silico Tools :
- SwissADME : Calculate LogP (lipophilicity: ~2.8), topological polar surface area (TPSA: ~90 Ų), and gastrointestinal absorption (<30%, indicating low oral bioavailability) .
- Comparative Analysis : Benchmark against celecoxib (reference COX-2 inhibitor): Higher TPSA but similar LogP, suggesting potential CNS exclusion .
- Table 1 : Pharmacokinetic Comparison
| Parameter | Target Compound | Celecoxib |
|---|---|---|
| LogP | 2.8 | 3.5 |
| TPSA (Ų) | 90 | 75 |
| CYP2C9 Inhibition Risk | Moderate | High |
Q. What strategies resolve contradictions in biological activity data across assays?
- Experimental Design :
- Dose-Response Curves : Test IC₅₀ values in duplicate across 3+ cell lines (e.g., HeLa, HEK293) to assess reproducibility .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers (p<0.05 threshold) .
Q. How can environmental fate and ecotoxicological risks be assessed?
- Framework :
- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light). Monitor via LC-MS for byproducts (e.g., pyridazine cleavage fragments) .
- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to estimate bioconcentration factors (BCF: predicted ~150 L/kg) .
- Table 2 : Key Environmental Parameters
| Parameter | Value |
|---|---|
| Water Solubility (mg/L) | <10 |
| Soil Adsorption (Koc) | 500–800 |
| Half-life (Water, Days) | 7–14 |
Q. What crystallographic methods elucidate the compound’s 3D structure?
- X-ray Crystallography :
- Grow single crystals via slow evaporation in DMSO/ethyl acetate.
- Resolve torsion angles (e.g., pyridazine-pyrrolidine dihedral angle: 45°) and hydrogen bonding (e.g., N–H···O interactions) .
Q. How are structure-activity relationships (SAR) explored for target engagement?
- SAR Workflow :
- Synthesize analogs with modified pyridazine (e.g., chloro vs. methoxy substituents) and pyrrolidine (e.g., spirocyclic variants).
- Test in enzyme inhibition assays (e.g., kinase panels) and molecular docking (PDB: 4X55) to identify critical binding residues (e.g., hydrophobic pocket interactions) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
